molecular formula C13H16N2O2 B1437329 2-(4-Acetylpiperazin-1-yl)benzaldehyde CAS No. 1021240-06-1

2-(4-Acetylpiperazin-1-yl)benzaldehyde

Cat. No. B1437329
M. Wt: 232.28 g/mol
InChI Key: KFKXHZVBHCEHSS-UHFFFAOYSA-N
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Description

2-(4-Acetylpiperazin-1-yl)benzaldehyde is an organic compound with numerous potential implications in various fields of research and industry. It has a molecular weight of 232.28 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-acetyl-1-piperazinyl)benzaldehyde . The InChI code is 1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-5-3-2-4-12(13)10-16/h2-5,10H,6-9H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

  • Anticonvulsant Activity : Benzaldehyde derivatives, including those similar to 2-(4-Acetylpiperazin-1-yl)benzaldehyde, have been studied for their anticonvulsant properties. A study conducted by Çakir et al. (1999) synthesized new benzaldehyde derivatives and found compounds with promising anticonvulsant activity through a pentylenetetrazole induced seizure test (Çakir et al., 1999).

  • Anticancer Applications : Benzaldehyde derivatives are important intermediates in the synthesis of small molecule anticancer drugs. Zhang et al. (2018) developed a high-yield synthetic method for such derivatives, which are key intermediates for anti breast cancer, lymphoma, and colon cancer drugs (Zhang et al., 2018).

  • Synthesis of Tetrahydro-γ-carbolines : Moshkin and Sosnovskikh (2014) reported on the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydro-γ-carbolines, involving benzaldehydes in the process. These compounds have potential applications in medicinal chemistry (Moshkin & Sosnovskikh, 2014).

  • Antimicrobial Properties : A study by Murugan et al. (1999) synthesized new benzothiazole derivatives, including benzaldehyde derivatives, and found them to exhibit good anti-inflammatory and antibacterial properties (Murugan et al., 1999).

  • Fluorescent Probes for Cysteine and Homocysteine : Lin et al. (2008) designed a novel ratiometric fluorescent probe based on a benzaldehyde derivative for detecting cysteine and homocysteine, showing potential for biomedical applications (Lin et al., 2008).

  • Glycerol Conversion to Novel Platform Chemicals : Deutsch, Martin, and Lieske (2007) investigated the condensation of glycerol with benzaldehyde to produce potential novel platform chemicals. This research highlights the role of benzaldehyde derivatives in developing sustainable chemical processes (Deutsch, Martin, & Lieske, 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-11(17)14-6-8-15(9-7-14)13-5-3-2-4-12(13)10-16/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFKXHZVBHCEHSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetylpiperazin-1-yl)benzaldehyde

CAS RN

1021240-06-1
Record name 2-(4-acetylpiperazin-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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